molecular formula C12H19NO4 B6224519 tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2763779-16-2

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6224519
CAS No.: 2763779-16-2
M. Wt: 241.3
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Description

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxo group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. One common method involves the use of 4-hydroxy-piperidine-1-carboxylate as a starting material, which is then reacted with trichloroacetyl chloride to form the desired spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which includes an oxo group and an oxa-bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2763779-16-2

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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